molecular formula C17H21NO4S B2916037 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 2310153-99-0

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2916037
CAS No.: 2310153-99-0
M. Wt: 335.42
InChI Key: BGSPFBLNISHCEC-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is a synthetic organic compound that features a complex structure combining a benzofuran moiety with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the benzofuran ring can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine precursor in the presence of a base like triethylamine.

    Final Coupling Step: The final step involves coupling the benzofuran derivative with the methanesulfonamide group, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the sulfonamide group or to modify the benzofuran ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of benzofuran-4-one derivatives.

    Reduction: Formation of de-sulfonylated benzofuran derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the sulfonamide moiety can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The benzofuran ring may also play a role in stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(p-tolyl)methanesulfonamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(o-tolyl)methanesulfonamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

Uniqueness

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is unique due to the specific positioning of the hydroxy group and the meta-tolyl group, which may result in distinct biological activities and chemical reactivity compared to its ortho- and para-tolyl analogs.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13-4-2-5-14(10-13)11-23(20,21)18-12-17(19)8-3-6-16-15(17)7-9-22-16/h2,4-5,7,9-10,18-19H,3,6,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSPFBLNISHCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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